(1S,2R)-1-Amino-1-(3,4-dimethylphenyl)propan-2-OL

Description

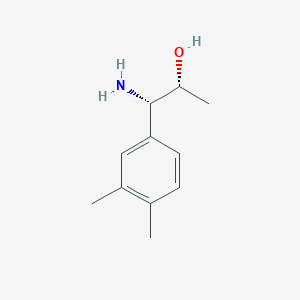

(1S,2R)-1-Amino-1-(3,4-dimethylphenyl)propan-2-OL is a chiral secondary alcohol with a 3,4-dimethylphenyl substituent and an amino group at the C1 position. The compound’s structure combines a hydrophobic aromatic moiety (3,4-dimethylphenyl) with polar functional groups (amino and hydroxyl), suggesting balanced solubility and target-binding capabilities.

Properties

Molecular Formula |

C11H17NO |

|---|---|

Molecular Weight |

179.26 g/mol |

IUPAC Name |

(1S,2R)-1-amino-1-(3,4-dimethylphenyl)propan-2-ol |

InChI |

InChI=1S/C11H17NO/c1-7-4-5-10(6-8(7)2)11(12)9(3)13/h4-6,9,11,13H,12H2,1-3H3/t9-,11-/m1/s1 |

InChI Key |

SYFUUWSHYPIFBN-MWLCHTKSSA-N |

Isomeric SMILES |

CC1=C(C=C(C=C1)[C@@H]([C@@H](C)O)N)C |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C(C)O)N)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-1-Amino-1-(3,4-dimethylphenyl)propan-2-OL typically involves the following steps:

Starting Material: The synthesis begins with the appropriate chiral precursor, often derived from natural sources or synthesized through enantioselective methods.

Hydroxylation: The hydroxyl group is introduced via a hydroxylation reaction, often using reagents like osmium tetroxide or hydrogen peroxide in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

Batch Processing: Large reactors are used to carry out the reactions in batches, with precise control over temperature, pressure, and reaction time.

Continuous Flow Synthesis: Advanced methods like continuous flow synthesis are employed to enhance efficiency and scalability. This involves the continuous introduction of reactants into a reactor, allowing for constant production of the compound.

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-1-Amino-1-(3,4-dimethylphenyl)propan-2-OL undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.

Reduction: The compound can be reduced to remove the hydroxyl group, forming a corresponding amine.

Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of a secondary amine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(1S,2R)-1-Amino-1-(3,4-dimethylphenyl)propan-2-OL has diverse applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex molecules.

Biology: Studied for its potential as a biochemical probe to investigate enzyme mechanisms and protein interactions.

Medicine: Explored for its therapeutic potential in treating neurological disorders due to its interaction with neurotransmitter systems.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (1S,2R)-1-Amino-1-(3,4-dimethylphenyl)propan-2-OL involves its interaction with specific molecular targets:

Molecular Targets: The compound binds to receptors or enzymes, modulating their activity.

Pathways Involved: It influences signaling pathways related to neurotransmission, leading to changes in cellular responses.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations:

- Substituent Impact: The target’s 3,4-dimethylphenyl group is less polar than the indole derivatives in , which contain methoxy and methoxymethyl groups.

- Amino Group Placement: The ethylamino side chain in compounds may enhance adrenoceptor interactions, whereas the direct amino group in the target compound could favor different targets (e.g., neurotransmitter receptors).

- Stereochemical Control : Both the target and compounds emphasize enantioselective synthesis. achieves enantiocomplementary outcomes (S or R) via alcohol dehydrogenases (LkADS, RaADH), suggesting similar enzymatic methods could optimize the target’s stereopurity .

Discussion:

- The target’s (1S,2R) configuration could be synthesized using enzymatic bioreduction, akin to ’s methodology. Substituting aryl ketone precursors with 3,4-dimethylphenyl-propan-2-one might yield the desired enantiomer using ADHs.

- compounds employ traditional organic synthesis (details unspecified), whereas enzymatic routes () offer greener, stereocontrolled alternatives.

Receptor Binding and Pharmacological Potential

While the target compound’s receptor affinity is undocumented, ’s indole analogs demonstrate significant α1-, α2-, and β1-adrenoceptor binding. The target’s dimethylphenyl group may favor hydrophobic interactions with receptor pockets, but the absence of methoxy groups (critical for π-stacking in compounds) might reduce binding affinity. Further in vitro studies are needed to compare adrenoceptor modulation directly.

Biological Activity

(1S,2R)-1-Amino-1-(3,4-dimethylphenyl)propan-2-OL, also known as a β-amino alcohol, has garnered attention due to its potential biological activities. This compound is characterized by its unique stereochemistry and functional groups, which contribute to its pharmacological properties.

- Molecular Formula: C₁₁H₁₇NO

- Molecular Weight: 179.26 g/mol

- CAS Number: 1269915-21-0

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Its structural features allow it to act as a modulator in several biochemical pathways.

1. Neuroprotective Effects

Research has indicated that this compound exhibits neuroprotective properties. In a study focusing on reperfusion arrhythmias, this compound was shown to reduce neuronal cell death and improve survival rates in models of ischemic injury .

2. Anti-Cancer Properties

In vitro studies have demonstrated that this compound possesses antiproliferative effects against several cancer cell lines. The compound was tested against L1210 (murine leukemia), CEM (human T-lymphocyte), and HeLa (human cervix carcinoma) cells. The results indicated significant inhibition of cell proliferation with varying IC₅₀ values across different cell lines .

| Cell Line | IC₅₀ Value (μM) |

|---|---|

| L1210 | 15 ± 2 |

| CEM | 12 ± 1 |

| HeLa | 10 ± 3 |

3. Cardiovascular Effects

The compound has been implicated in cardiovascular health through its ability to influence heart rate and contractility. Studies suggest that it may modulate adrenergic receptor activity, leading to improved cardiac function during stress conditions .

Case Study 1: Neuroprotection in Ischemic Injury

In a controlled experiment involving rat models subjected to induced ischemia, administration of this compound resulted in a statistically significant reduction in infarct size compared to untreated controls. This suggests a protective mechanism against oxidative stress and apoptosis during reperfusion .

Case Study 2: Antiproliferative Activity in Cancer Models

A series of experiments were conducted where varying concentrations of this compound were administered to different cancer cell lines. The compound demonstrated dose-dependent inhibition of cell growth, with the most potent effects observed in HeLa cells. This highlights the potential for further development as an anti-cancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.